N-(4-bromo-3-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide, also known as BCT-100, is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. BCT-100 is a member of the thioacetamide family and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
Mechanism of Action
N-(4-bromo-3-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide works by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and has been linked to cancer development. This compound has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce cell death in cancer cells, while having little effect on normal cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-3-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of their activity. However, one limitation is the lack of information on the pharmacokinetics and toxicity of this compound, which makes it difficult to determine appropriate dosages for in vivo experiments.
Future Directions
There are several future directions for research on N-(4-bromo-3-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide. One area of interest is the development of more potent and selective analogs of this compound for use in cancer treatment and neurodegenerative disease. Another area of interest is the investigation of the pharmacokinetics and toxicity of this compound in vivo, which will be important for determining its potential as a therapeutic agent. Additionally, research on the mechanisms of action of this compound may lead to the discovery of new targets for drug development.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been studied for its potential pharmacological applications in various areas of research. One such area is cancer treatment, where this compound has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNOS/c15-12-6-3-10(7-13(12)16)18-14(19)8-20-11-4-1-9(17)2-5-11/h1-7H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXUOCHPGFHFFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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